2-{[(2,4-Difluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a difluorophenoxy group, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the reaction of 2,4-difluorophenol with chloroacetic acid to form 2-(2,4-difluorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride. The acid chloride is subsequently reacted with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The difluorophenoxy group can interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The thiophene ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- 2-(2,4-Difluorophenyl)pyridine
- 2-{[(2,4-Difluorophenoxy)acetyl]amino}acetic acid
Uniqueness
Compared to similar compounds, 2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is unique due to the presence of both the difluorophenoxy group and the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14F2N2O3S |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-[[2-(2,4-difluorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H14F2N2O3S/c1-7-8(2)23-15(13(7)14(18)21)19-12(20)6-22-11-4-3-9(16)5-10(11)17/h3-5H,6H2,1-2H3,(H2,18,21)(H,19,20) |
InChI Key |
GZPGFOSSOSYFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
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